Diethyl isobutyroylmalonate
Description
Diethyl isobutylmalonate (CAS 10203-58-4) is a branched-chain malonate ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28 g/mol . Structurally, it consists of two ethyl ester groups and an isobutyl (2-methylpropyl) substituent at the central carbon of the malonic acid backbone. It is a colorless liquid with a boiling point of 225°C and is synthesized via the alkylation of diethyl malonate with isobutyl bromide in the presence of a base, such as sodium ethoxide . Its primary application is as a pharmaceutical intermediate, particularly in synthesizing isobutylmalonic acid and other bioactive molecules .
Properties
IUPAC Name |
diethyl 2-(2-methylpropanoyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJLYQEACAOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306102 | |
| Record name | Diethyl (2-methylpropanoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21633-78-3 | |
| Record name | 21633-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-methylpropanoyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Hydrolysis Reactions
Diethyl isobutyroylmalonate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield isobutyroylmalonic acid or its derivatives. Enzymatic hydrolysis using pig liver esterase (PLE) demonstrates notable diastereoselectivity. For example, in studies of structurally similar malonate diesters (Table 1):
| Substrate | Enzyme | Co-solvent (EtOH%) | Yield (%) | Diastereomeric Ratio (d.r.) | Major Product |
|---|---|---|---|---|---|
| 4a | Crude PLE | 2.5 | 75 | 8:1 | (2R,4S)-5a |
| 4c | Crude PLE | 2.5 | 57 | 4.1:1 | (2R,4S)-5c |
| 4c | PLE 3 | 0.8 | 30 | 3.8:1 | (2S,4S)-5c* |
Key findings:
-
Crude PLE favors the (2R,4S) diastereomer, while PLE isoenzymes 3 and 4 invert selectivity to (2S,4S) .
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Bulky substituents (e.g., benzyl groups) reduce reaction efficiency, suggesting steric hindrance in the enzyme’s active site .
For this compound, analogous enzymatic hydrolysis would likely proceed with moderate yields (50–60%) and selectivity influenced by the isobutyroyl group’s steric profile.
Alkylation Reactions
The malonic ester synthesis mechanism applies to this compound, enabling sequential alkylation at the α-position:
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Deprotonation : Strong bases (e.g., NaOEt) abstract the acidic α-hydrogen, forming a resonance-stabilized enolate.
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Alkylation : The enolate reacts with alkyl halides (e.g., butyl bromide) via an SN2 mechanism5.
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Hydrolysis : Acidic workup converts the diester to a substituted malonic acid, which decarboxylates upon heating.
Example reaction sequence:
textThis compound → Deprotonation (NaOEt) → Alkylation (R-X) → Hydrolysis (H3O⁺, Δ) → Decarboxylation → Substituted isobutyric acid derivative
This method is widely used to synthesize branched carboxylic acids and ketones57.
Mitsunobu Reaction
This compound can act as the carboxylic acid component in Mitsunobu reactions, esterifying alcohols with retention of stereochemistry:
Mechanism :
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Betaine formation : Triphenylphosphine reacts with diethyl azodicarboxylate (DEAD), generating a phosphonium intermediate .
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Nucleophilic attack : The alcohol displaces the intermediate, forming an oxyphosphonium species.
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Esterification : The carboxylate anion from this compound attacks the oxyphosphonium carbon, yielding the ester product .
Optimized protocol :
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Order of addition : Alcohol, this compound, PPh₃, then DEAD .
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Solvent : THF or diethyl ether at 0°C, followed by stirring at room temperature .
Oxidative Functionalization
This compound participates in oxidative C–H activation reactions mediated by DEAD. For example:
Scientific Research Applications
Diethyl isobutyroylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of diethyl isobutylmalonate with structurally similar malonate esters:
Key Observations :
Stability and Toxicity
- Hydrolysis : All malonate esters hydrolyze in acidic/basic conditions to malonic acid. Diethyl isobutylmalonate’s hydrolysis rate is slower than diethyl malonate due to steric effects .
- Toxicity: Limited data for diethyl isobutylmalonate, but diethyl malonate is classified as low-toxicity (LD₅₀ > 2,000 mg/kg in rats) .
Biological Activity
Diethyl isobutyroylmalonate is an organic compound with the molecular formula and a molecular weight of 230.26 g/mol. It is classified as a diester derived from malonic acid and isobutyric acid, featuring two ethyl ester groups and one isobutyryl group. This unique structure contributes to its diverse biological activities and applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Synthesis Methods
This compound can be synthesized through several methods:
- Esterification : The most common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions.
- Industrial Production : For large-scale production, catalysts like sodium or potassium ethoxide are used in ethanol solvent to enhance yield and purity. The reaction mixture is subsequently distilled to isolate the product from by-products.
Chemical Reactions
The compound undergoes various chemical reactions:
- Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions.
- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield malonic acid and isobutyric acid derivatives.
- Condensation Reactions : It can react with aldehydes or ketones to form β-keto esters.
Biological Activity
This compound exhibits a range of biological activities that make it a valuable compound in research and application:
The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. Its ester groups allow for participation in nucleophilic substitutions, while the isobutyryl group can undergo oxidation and reduction reactions. These interactions influence molecular targets and pathways relevant to medicinal chemistry.
Biological Applications
- Antiviral Activity : Similar compounds have shown effectiveness against various viral infections by inhibiting viral replication.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
- Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells.
- Enzyme Inhibition : It has been utilized in studies examining enzyme mechanisms and metabolic pathways, contributing to drug development.
Case Studies
Several case studies highlight the compound's biological relevance:
- A study demonstrated that derivatives of this compound showed significant inhibition of certain cancer cell lines, suggesting potential use in cancer therapy.
- Another case reported its effectiveness in modulating inflammatory responses in vitro, indicating its potential for therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Diethyl malonate | Lacks isobutyryl group | Limited antiviral and anticancer activity |
| Diethyl isobutylmalonate | Contains an isobutyl group | Moderate biological activity |
| This compound | Contains both ethyl ester and isobutyryl groups | Broad spectrum of biological activities |
The unique structure of this compound, particularly the presence of both ethyl ester and isobutyryl groups, enhances its reactivity and versatility compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthesis protocol for Diethyl isobutyroylmalonate to ensure high yield and purity?
- Methodological Answer: Focus on solvent selection (e.g., anhydrous ethanol or THF to avoid hydrolysis), temperature control (maintain 0–5°C during enolate formation to suppress side reactions), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of diethyl malonate to isobutyryl chloride). Use catalytic bases like sodium ethoxide to enhance enolate reactivity. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?
- Methodological Answer:
- NMR: Analyze NMR for ester methyl/methylene protons (δ 1.2–1.4 ppm) and the α-proton to the carbonyl (δ 3.4–3.6 ppm). NMR should confirm the malonate carbonyls (~170 ppm) and isobutyroyl group branching.
- IR: Identify ester C=O stretching (~1740 cm) and malonate C-O-C asymmetric stretching (~1250 cm).
- Mass Spectrometry: Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H] at m/z 231.1) and fragmentation patterns (e.g., loss of ethoxy groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the alkylation of this compound enolates to minimize side reactions like over-alkylation or hydrolysis?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the enolate while avoiding protic solvents that promote hydrolysis.
- Base Selection: Strong, bulky bases (e.g., LDA or KHMDS) enhance enolate formation and regioselectivity.
- Temperature Control: Maintain sub-ambient temperatures (−78°C to 0°C) to slow competing reactions.
- Electrophile Addition Rate: Slow addition of alkyl halides (e.g., 1 drop/sec) ensures controlled mono-alkylation. Monitor reaction progress via TLC or in situ IR .
Q. How should researchers address discrepancies in melting point or NMR data when characterizing this compound?
- Methodological Answer:
- Purity Assessment: Re-crystallize the compound using a solvent pair (e.g., ethanol/water) and re-analyze.
- Isotopic Shifts: For NMR, confirm solvent deuteration (e.g., CDCl) and rule out residual protons.
- Polymorphism: Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting melting points.
- Alternative Techniques: Cross-validate with - HSQC or HMBC NMR to resolve overlapping signals .
Q. What computational methods can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects on enolate stability.
- Retrosynthetic Software: Tools like Synthia or Reaxys propose viable routes by analogy to malonate derivatives .
Safety and Data Analysis
Q. What are the critical safety protocols for handling this compound during exothermic reactions?
- Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 5 mg/m).
- PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Thermal Control: Employ jacketed reactors with coolant circulation (e.g., −20°C brine) for enolate formation.
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Q. Which statistical methods are recommended for analyzing reproducibility in this compound synthesis?
- Methodological Answer:
- Standard Deviation (SD): Calculate SD across triplicate syntheses to quantify yield variability.
- t-Tests/ANOVA: Compare batch-to-batch differences (e.g., pH or temperature effects).
- Control Charts: Monitor process stability over time (e.g., Shewhart charts for purity %) .
Q. How do storage conditions impact the stability of this compound?
- Methodological Answer:
- Temperature: Store at 2–8°C in amber vials to prevent thermal decomposition or photodegradation.
- Moisture: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.
- Shelf Life: Conduct accelerated stability studies (40°C/75% RH for 6 months) to extrapolate degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
